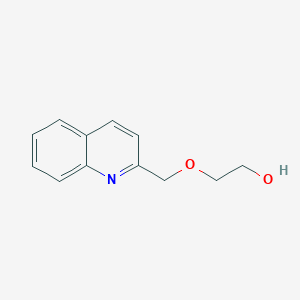
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one
Übersicht
Beschreibung
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is a complex organic compound that features a unique structure combining a pyridine ring, a quinoline ring, and an imidazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the imidazolidinone ring under specific conditions, such as the use of a base like potassium carbonate in a polar solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidinone ring to an imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidine: Similar structure but lacks the carbonyl group in the imidazolidinone ring.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the functional groups attached to the ring.
Uniqueness: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16N4O |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
1-(4-methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one |
InChI |
InChI=1S/C18H16N4O/c1-13-6-8-19-12-17(13)22-10-9-21(18(22)23)15-4-5-16-14(11-15)3-2-7-20-16/h2-8,11-12H,9-10H2,1H3 |
InChI-Schlüssel |
NEFVVCHUAQFFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)N=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)propanoic acid](/img/structure/B8327692.png)


![Tert-butyl n-[4-(n-hydroxycarbamimidoyl)oxan-4-yl]carbamate](/img/structure/B8327718.png)



![2-Amino-5-methyl-7-propylimidazo[5,1-f]-as-triazine](/img/structure/B8327761.png)




![2-Methoxy-4-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B8327792.png)
